molecular formula C15H21N5O4 B12778377 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-nitrophenyl)- CAS No. 80712-34-1

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-nitrophenyl)-

Cat. No.: B12778377
CAS No.: 80712-34-1
M. Wt: 335.36 g/mol
InChI Key: SMVXAOVXYIQSFJ-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-nitrophenyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a carboxamide group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-nitrophenyl)- typically involves multiple steps, including the formation of the piperazine ring, introduction of the carboxamide group, and nitration of the phenyl ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce various oxidized forms of the compound.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-nitrophenyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-nitrophenyl)- include other piperazine derivatives with different substituents on the piperazine ring or phenyl group. Examples include:

  • N,N-dimethyl-4-(4-nitrophenyl)-1-piperazinecarboxamide
  • N-(diphenylmethyl)-4-methyl-1-piperazinecarboxamide

Uniqueness

The uniqueness of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-nitrophenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

80712-34-1

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N-methyl-4-(3-nitrophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C15H21N5O4/c1-16(2)14(21)17(3)15(22)19-9-7-18(8-10-19)12-5-4-6-13(11-12)20(23)24/h4-6,11H,7-10H2,1-3H3

InChI Key

SMVXAOVXYIQSFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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